molecular formula C12H17NO B13602290 3-(2,6-Dimethylphenyl)morpholine

3-(2,6-Dimethylphenyl)morpholine

Cat. No.: B13602290
M. Wt: 191.27 g/mol
InChI Key: TZNOEYCQIPFBIH-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)morpholine is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a 2,6-dimethylphenyl group. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)morpholine

InChI

InChI=1S/C12H17NO/c1-9-4-3-5-10(2)12(9)11-8-14-7-6-13-11/h3-5,11,13H,6-8H2,1-2H3

InChI Key

TZNOEYCQIPFBIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2COCCN2

Origin of Product

United States

Preparation Methods

Cyclization of Diisopropanolamine with Sulfuric Acid to Form 2,6-Dimethylmorpholine Isomers

A key industrial method involves the cyclization of diisopropanolamine using concentrated sulfuric acid, which leads to 2,6-dimethylmorpholine isomer mixtures, including cis and trans forms. This method is well-documented in patents such as EP0094565A2 and US4504363A.

  • Reaction conditions : Diisopropanolamine (water content 0-20%) and excess sulfuric acid (90-120%) are simultaneously added to the reaction vessel with stirring, without cooling, causing the temperature to rise between 85 to 170 °C. The mixture is then heated to 150-190 °C for 1 to 25 hours while distilling off water.

  • Isomer enrichment : The cis-isomer content can be enriched by isomerization using excess sulfuric acid or hydrogenation catalysts.

  • Work-up : The reaction mixture is neutralized with sodium hydroxide solution (10-25% strength), followed by separation of the organic phase. The crude product is distilled under reduced pressure and dried by stirring with concentrated sodium hydroxide (about 50%) at temperatures below 40 °C.

  • Yields and purity : Yields exceed 80%, with cis-2,6-dimethylmorpholine content of at least 69.1 mol%. However, the product is typically a mixture of isomers, including cis- and trans-2,6-dimethylmorpholine and 2,5-dimethylmorpholine isomers.

  • Limitations : High reaction temperatures (~200 °C) can cause carbonization; optimal temperature is around 180 °C to minimize by-products.

Parameter Details
Raw material Diisopropanolamine (0-20% water content)
Acid catalyst Concentrated sulfuric acid (90-120%)
Temperature 85-170 °C initial, then 150-190 °C heating
Reaction time 1-25 hours
Work-up Neutralization with NaOH (10-25%), distillation, drying with NaOH (50%)
Yield >80%
Cis-isomer content ≥69.1 mol%

Sources: EP0094565A2, US4504363A, CN110950818B

Nucleophilic Substitution of Morpholine with 2,6-Dimethylphenyl Derivatives

Another common synthetic route to 3-(2,6-Dimethylphenyl)morpholine involves direct substitution reactions where morpholine reacts with an electrophilic 2,6-dimethylphenyl derivative such as halides (e.g., bromides or chlorides) or acid chlorides.

  • Reaction mechanism : Morpholine acts as a nucleophile attacking the electrophilic carbon on the 2,6-dimethylphenyl derivative, resulting in the formation of the C-N bond at the 3-position of morpholine.

  • Catalysts and conditions : Base catalysts (e.g., potassium carbonate) or phase transfer catalysts may be used to promote nucleophilic substitution. Solvents such as ethanol or other polar aprotic solvents facilitate the reaction.

  • Yields and purification : The reaction typically produces moderate to good yields (50-70%), with purification achieved by recrystallization or chromatographic methods.

Parameter Details
Nucleophile Morpholine
Electrophile 2,6-Dimethylphenyl halide or acid chloride
Catalyst Base (e.g., K2CO3), sometimes phase transfer catalyst
Solvent Ethanol, polar aprotic solvents
Temperature Reflux or moderate heating
Yield 50-70%
Purification Recrystallization, chromatography

Source: Vulcanchem product description and general organic synthesis principles

Functionalization and Further Modifications

In advanced synthetic schemes, this compound derivatives can be prepared by multi-step syntheses involving:

  • α-Bromination of ortho-methyl acetophenone derivatives
  • Delépine reaction to introduce amine groups
  • Mesylation and subsequent ring closure or substitution reactions

These methods are often employed in medicinal chemistry to generate morpholine-containing molecules with specific biological activities, as reported in recent medicinal chemistry literature.

  • Characterization : Compounds are fully characterized by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point analyses.

  • Yields : Moderate yields (~50-60%) are reported for intermediate steps.

Step Description Yield (%)
α-Bromination Using phenyltrimethylammonium tribromide (PTAB) Moderate
Delépine reaction Conversion to amine hydrochloride salt Moderate
Mesylation Formation of sulfonamido acetophenone derivative 59% over 3 steps

Source: ACS Journal of Medicinal Chemistry, 2024

Comparative Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Cyclization of diisopropanolamine Diisopropanolamine Concentrated H2SO4, 150-190 °C, NaOH work-up >80 Produces isomer mixture, requires isomer separation
Nucleophilic substitution Morpholine + 2,6-dimethylphenyl halide Base catalyst, ethanol, reflux 50-70 Direct synthesis of this compound
Multi-step functionalization Ortho-methyl acetophenone derivatives PTAB bromination, Delépine reaction, mesylation ~50-60 Used in medicinal chemistry for functionalized derivatives

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine nitrogen and oxygen atoms serve as nucleophilic sites. For example, in diastereoselective syntheses of substituted morpholines, K₂CO₃-mediated ring-opening of oxazetidine precursors with α-formyl carboxylates forms hemiaminal intermediates (Table 1) . While direct data for 3-(2,6-Dimethylphenyl)morpholine is limited, analogous reactions suggest tolerance for alkyl halides and esters under mild conditions .

Table 1: Base Screening for Hemiaminal Formation (Analogous System)

BaseConversion (%)Diastereomeric Ratio (d.r.)
DBU592.9
K₂CO₃912.0
TMG552.5

Conditions: 0.25 mmol substrates, 1.2 equiv base, 1,4-dioxane, 16 h, rt .

Reduction and Functional Group Interconversion

The hemiaminal functionality in related morpholines undergoes reduction with Et₃SiH and BF₃·Et₂O to yield deoxygenated products . For this compound, similar reductions could proceed with retention of stereochemistry due to steric hindrance from the dimethylphenyl group.

Key Observations:

  • Reduction of hemiaminals to ethers occurs with >90% yield in model systems .

  • X-ray crystallography confirms axial preference of substituents to minimize pseudo A(1,3) strain .

Radical-Mediated Alkylation

Photoredox-mediated Giese-type reactions enable decarboxylative alkylation at the morpholine C-2 position. For example, Fukuzumi catalyst (Acr⁺-Mes) promotes radical generation from carboxylic acids, yielding ketones via homolytic C–C bond formation .

Example Reaction Pathway:

  • Hydrolysis of ester 6 to carboxylic acid 12 .

  • Decarboxylative alkylation with methyl vinyl ketone under visible light (room temperature, air).

  • Diastereoconvergent formation of ketone 16 (single diastereomer) .

Table 2: Radical Alkylation Efficiency (Analogous System)

Starting MaterialYield (%)Diastereoselectivity
15′ (axial)78100% 16
15″ (equatorial)62100% 16

Conditions: 10 mol% Acr⁺-Mes, CH₃CN, 24 h .

Isomerization and Stability

Steric effects from the 2,6-dimethylphenyl group influence isomerization pathways. In related pyrrolo[2,3-d]pyrimidines, terminal alkynes isomerize to internal alkynes under basic conditions (e.g., NaOEt/DMSO) .

Case Study:

  • Compound 30 (terminal alkyne) isomerizes to internal alkyne under microwave heating (100°C, 12 h).

  • NMR shifts: Alkyne protons disappear; new methyl signal at 1.72 ppm (triplet, 3H) .

Hydrolysis and Salt Formation

The morpholine nitrogen can participate in acid-base reactions. In purification protocols, cis-2,6-dimethylmorpholine carboxylates hydrolyze to free amines using KOH or NaOH .

Optimized Conditions:

  • Solvent: Ethyl acetate/isopropyl acetate

  • Temperature: 40–50°C

  • Yield: >80% after crystallization .

Steric and Electronic Effects

The 2,6-dimethylphenyl group imposes significant steric hindrance, directing reactivity:

  • Axial preference: Substituents adopt axial positions to avoid pseudo A(1,3) strain with the N-tosyl group .

  • Anomeric effect: Oxygen lone pairs influence stereoelectronic outcomes in nucleophilic substitutions .

Biological Activity Correlations

While not a direct reaction, antiproliferative activity studies on morpholine derivatives highlight structure-activity relationships (SAR):

  • GI₅₀ Values: Morpholine-containing analogues (e.g., 27 , 30 ) exhibit nanomolar potency against HeLa cells .

Table 3: Antiproliferative Activity of Selected Analogues

CompoundGI₅₀ (μM)Substituents
1 0.022Baseline lead compound
27 0.025para-Morpholine
30 0.043Isomerized internal alkyne

Data from MTT assay (48 h treatment) .

Scientific Research Applications

3-(2,6-Dimethylphenyl)morpholine applications:

Morpholine is a chemical compound with a wide range of applications across various industries. It is used in industrial settings, organic synthesis, agriculture, and more .

Industrial Applications

  • pH Adjustment: Morpholine is commonly used in fossil fuel and nuclear power plant steam systems to adjust pH levels. Its volatility is similar to water, allowing it to distribute evenly in water and steam phases, providing corrosion protection throughout the steam plant. It is often used with hydrazine or ammonia for comprehensive corrosion protection .

Organic Synthesis

  • Chemical Reactions: Morpholine participates in typical chemical reactions of secondary amines. It is used to generate enamines and serves as a building block in synthesizing various compounds, including linezolid (an antibiotic), gefitinib (an anticancer agent), and dextromoramide (an analgesic) .
  • Solvent: Due to its low cost and polarity, morpholine is commonly used as a solvent in chemical reactions in research and industry .

Agriculture

  • Fruit Coating: Morpholine is used as an emulsifier and solubility aid in new wax coatings for fruits, which replace natural waxes lost during cleaning. However, its use in fruit coatings is forbidden in the European Union .
  • Fungicides: Morpholine derivatives are used as agricultural fungicides in cereals, functioning as ergosterol biosynthesis inhibitors. Examples include amorolfine, fenpropimorph, and tridemorph .

Pharmaceutical Applications

  • Purification Method: It can be used as a purification method for obtaining high-purity cis-2, 6-dimethylmorpholine .
  • Antitumor Drug: 2, 6-dimethyl morpholine is an important intermediate of an antitumor drug of the Sonidegib .
  • Antifungal Drug: 2, 6-dimethyl morpholine is also a key intermediate of an antifungal drug of the amorolfine hydrochloride .

Research

  • Anticancer Activity: 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, a compound, displayed antimitotic activity against tested human tumor cells .
  • Drug Combination Study: DMC (tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′) was able to potentiate the cytotoxicity of doxorubicin against drug-resistant KB-A1 cells both in vitro and in vivo by increasing the intracellular accumulation of doxorubicin and modulating the expression of the MDR1 gene .

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)morpholine (CAS 3077-16-5)

  • Structural Difference : The dimethylphenyl group is attached to the nitrogen atom of the morpholine ring instead of the 3-position.
  • Key Data: 1H NMR: δ 7.09 (d, 2H, J = 8.0 Hz, aromatic H), 3.86 (t, 4H, O-CH2), 2.28 (s, 3H, CH3) .

Tridemorph (CAS 81412-43-3)

  • Structure : A mixture of isomers with a tridecyl chain at the 4-position of the morpholine ring and methyl groups at 2,6-positions.
  • Properties: Molecular Formula: C19H39NO (MW 297.59). Physical State: Liquid (FP 142°C), contrasting with solid-state morpholine derivatives .
  • Application : Used as a fungicide, highlighting the role of long alkyl chains in enhancing lipophilicity for agrochemical activity .

(2R,6S)-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine (CAS 1292815-71-4)

  • Structural Features :
    • Bulky 4-substituent (tert-butylphenylpropyl group).
    • Stereochemistry at 2R,6S positions.
  • Implications : The bulky substituent and stereochemistry likely enhance selectivity in biological targets, while deuterium labeling (in related analogs) aids in metabolic studies .

Metalaxyl (CAS 57837-19-1)

  • Structure : Contains a 2,6-dimethylphenyl group but differs in core structure (alanine derivative with methoxyacetyl and methyl ester groups).
  • Application : Fungicide with broad-spectrum activity.
  • Comparison : Demonstrates that the 2,6-dimethylphenyl group is a common pharmacophore in agrochemicals, but the morpholine ring in 3-(2,6-dimethylphenyl)morpholine may offer distinct reactivity and stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituent Position Key Functional Groups Application/Notes Reference
This compound Not Provided C12H17NO 3-position Morpholine, dimethylphenyl Research chemical
N-(2,6-Dimethylphenyl)morpholine 3077-16-5 C12H17NO N-position Morpholine, dimethylphenyl NMR data available
Tridemorph 81412-43-3 C19H39NO 4-position (tridecyl) Long alkyl chain Fungicide (liquid formulation)
(2R,6S)-4-substituted morpholine 1292815-71-4 C21H33NO 4-position tert-Butylphenylpropyl Stereospecific applications
Metalaxyl 57837-19-1 C15H21NO4 N/A Alanine derivative Agrochemical fungicide

Key Findings and Implications

Substituent Position : The location of the dimethylphenyl group (3- vs. N-position on morpholine) significantly impacts electronic properties and solubility .

Alkyl Chain Length : Longer chains (e.g., tridecyl in Tridemorph) increase molecular weight and lipophilicity, favoring agrochemical applications .

Core Structure Variability : Replacement of morpholine with alanine (Metalaxyl) shifts functionality from heterocyclic reactivity to ester/amide-based interactions .

Biological Activity

3-(2,6-Dimethylphenyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound consists of a morpholine ring substituted with a 2,6-dimethylphenyl group. This unique structure imparts distinct chemical properties that influence its biological activity. The morpholine moiety is known for its role in various pharmacological applications, while the dimethylphenyl group enhances lipophilicity and receptor interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against bacterial and fungal strains. A study highlighted its effectiveness against common pathogens, suggesting a potential role as an antimicrobial agent in clinical settings.

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammatory pathways and microbial metabolism.
  • Receptor Modulation : The compound can modulate receptor activities, influencing signaling pathways related to inflammation and cell proliferation .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, it demonstrated significant antiproliferative activity against various cancer types, including breast and melanoma cells. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutic agents .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerIC50 values between 10-20 µM

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other morpholine derivatives:

CompoundBiological ActivityReference
MorpholineBasic pharmacological properties
2,6-DimethylphenylaminePrecursor with limited activity
N-Substituted MorpholinesBroader spectrum of activities

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